molecular formula C25H23N3O5S B11425414 Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11425414
M. Wt: 477.5 g/mol
InChI Key: CBZNZBRVWIYNOU-UHFFFAOYSA-N
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Description

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound featuring a unique imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a diketone. For instance, the reaction between 1-phenyl-2,5-dioxoimidazolidine and thiophen-2-ylmethylamine under acidic conditions can yield the imidazolidinone core.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the imidazolidinone ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazolidinone core is known for its biological activity, and modifications of this compound could lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[2,5-dioxo-1-phenyl-3-(methyl)imidazolidin-4-yl]acetyl}amino)benzoate
  • Ethyl 4-({[2,5-dioxo-1-phenyl-3-(furanyl)imidazolidin-4-yl]acetyl}amino)benzoate

Uniqueness

Ethyl 4-({[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different substituents. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 4-[[2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O5S/c1-2-33-24(31)17-10-12-18(13-11-17)26-22(29)15-21-23(30)28(19-7-4-3-5-8-19)25(32)27(21)16-20-9-6-14-34-20/h3-14,21H,2,15-16H2,1H3,(H,26,29)

InChI Key

CBZNZBRVWIYNOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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